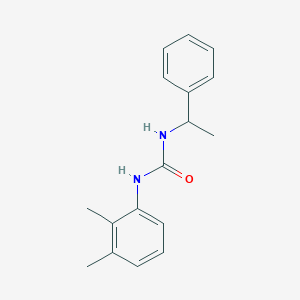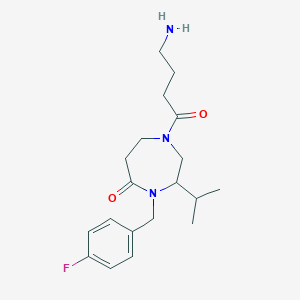
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea, also known as DMPU, is a chemical compound that has gained popularity in scientific research due to its unique properties. DMPU is a polar aprotic solvent, which means it has the ability to dissolve a wide range of organic and inorganic compounds. This property has made DMPU an important tool in organic synthesis and has led to its use in various scientific applications.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea is not fully understood, but it is believed to act as a Lewis base. This means that it can donate a pair of electrons to an electrophile, which allows for the formation of a new bond. This property is what makes this compound an effective solvent for a wide range of reactions.
Biochemical and Physiological Effects:
While this compound is primarily used in organic synthesis, it has also been shown to have some biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cells and can also act as an anti-inflammatory agent. However, further research is needed to fully understand these effects.
実験室実験の利点と制限
One of the primary advantages of using N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea in lab experiments is its ability to dissolve a wide range of compounds. This makes it an ideal solvent for organic synthesis and allows for the synthesis of complex molecules. However, this compound can be expensive and may not be readily available in all labs. Additionally, it has been shown to be toxic to certain organisms, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for research involving N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of new synthetic methods using this compound as a solvent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for the development of new drugs based on the properties of this compound. Overall, this compound is a promising compound with numerous applications in scientific research.
合成法
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea can be synthesized through the reaction of 2,3-dimethylaniline and phenethyl isocyanate. The reaction is typically carried out in a solvent such as toluene or chloroform and requires the use of a catalyst such as triethylamine. The resulting product is then purified through various techniques such as distillation or recrystallization.
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)urea has found numerous applications in scientific research. One of its primary uses is as a solvent in organic synthesis. This compound has been shown to be an effective solvent for a wide range of reactions, including Grignard reactions, aldol condensations, and Wittig reactions. Its ability to dissolve a wide range of compounds has made it an important tool in the synthesis of complex organic molecules.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-8-7-11-16(13(12)2)19-17(20)18-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQAFHADQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![5-{[benzyl(methyl)amino]methyl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5321255.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)